3-imino-1-morpholin-4-yl-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indole-2-carbonitrile
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Description
3-imino-1-morpholin-4-yl-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indole-2-carbonitrile is a useful research compound. Its molecular formula is C16H18N4O and its molecular weight is 282.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 282.14806121 g/mol and the complexity rating of the compound is 540. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Derivatives
The compound has been involved in the synthesis of various heterocyclic derivatives, showcasing its versatility in chemical reactions. For instance, 8-Amino-3-aryl-1-imino-4-methyl-6-(morpholin-4-yl)-2-oxa-7-azaspiro[4.4]nona-3,6,8-triene-9-carbonitriles reacted with acetic anhydride, resulting in different products based on the solvent used, demonstrating the compound's potential in generating diverse chemical structures (Belikov et al., 2016).
Anticancer Activity Evaluation
The compound's derivatives have also been evaluated for anticancer activity, indicating its potential in medicinal chemistry. A study synthesized piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, including those related to the compound , and screened them for anticancer activity, revealing promising results against various cancer cell lines (Kumar et al., 2013).
Heterocyclic Compound Synthesis
The compound serves as a starting material for synthesizing a variety of heterocyclic compounds. One example includes its use in the synthesis of Morphlinotetrahydrothieno[2,3-c]Isoquinolines, highlighting its role in generating complex molecular architectures with potential pharmacological applications (El-Dean et al., 2008).
Nucleophilic Substitution Reactions
It also participates in nucleophilic substitution reactions, leading to a variety of functionalized molecules. This versatility in reactions underlines its utility in organic synthesis and drug discovery processes (Kalogirou & Koutentis, 2014).
Synthesis of Oxazole Derivatives
Furthermore, the compound has been used in the synthesis of oxazole derivatives, showcasing its utility in creating compounds with potential biological activities. The study involved the synthesis of 5-alkylamino-2-(phthalimidoalkyl)-1,3-oxazole-4-carbonitriles, demonstrating its role in generating novel heterocyclic compounds (Chumachenko et al., 2011).
Properties
IUPAC Name |
1-imino-3-morpholin-4-yl-5,6,7,8-tetrahydropyrrolo[1,2-a]indole-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c17-10-12-15(19-5-7-21-8-6-19)14-9-11-3-1-2-4-13(11)20(14)16(12)18/h9,18H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJYQYHNBKDSOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C3N2C(=N)C(=C3N4CCOCC4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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